Nornicotine-2-carboxylic Acid
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Overview
Description
Nornicotine-2-carboxylic acid is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is characterized by the presence of a carboxylic acid group attached to the nornicotine structure
Mechanism of Action
Target of Action
The primary target of Nornicotine-2-carboxylic Acid is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors modulate specific aspects of learning and memory . Among different subtypes of nAChRs, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine .
Mode of Action
This compound interacts with its targets, the nAChRs, causing changes in neuronal excitability and cell signaling mechanisms . The molecule’s potency and efficacy differ by several folds, but it has been shown that peak currents caused by nornicotine acting at α7 nAChR are equal to those of acetylcholine .
Biochemical Pathways
This compound is formed from nicotine through demethylation catalyzed by CYP82Es . This specialized pathway evolved through repeated duplication of primary pathways, followed by the recruitment of the metabolic genes into a regulon . ERF transcription factors upregulate nearly the entire series of nicotine metabolic and transport genes .
Pharmacokinetics
It is known that after systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including nornicotine, are biotransformed in the brain where they affect cognitive outcomes .
Result of Action
The durable presence of this compound in the brain may mediate some of the neuroprotective effects of nicotine . A study showed that α7 receptors are responsive to nornicotine, and the action at the receptors of this nicotine metabolite leads to improved cognition and attention .
Action Environment
The action environment of this compound is influenced by various factors. For instance, suppressing nornicotine formation is an effective strategy to restrict NNN generation . Nitrate is a nitrosating agent that contributes to TSNA formation. Therefore, in addition to reducing precursor alkaloids, lowering nitrate levels in tobacco leaves is a promising strategy to reduce the formation of these carcinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nornicotine-2-carboxylic acid can be synthesized through several methods. One common approach involves the demethylation of nicotine, which can be achieved using silver oxide as a reagent . Another method involves the partial reduction of 3-myosmine using catalytic hydrogenation with palladium as a catalyst or sodium borohydride . These reactions yield racemic products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and scavengers has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Nornicotine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nornicotine oxides, while reduction can produce reduced nornicotine derivatives.
Scientific Research Applications
Nornicotine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Nicotine: The parent compound from which nornicotine-2-carboxylic acid is derived.
Nornicotine: A direct precursor to this compound, formed through the demethylation of nicotine.
Epibatidine: Another alkaloid with potent biological activity, structurally similar to nicotine and nornicotine.
Uniqueness: this compound is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and potential applications compared to its parent compounds. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-pyridin-3-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSAICMYCRAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602358 |
Source
|
Record name | 5-Pyridin-3-ylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-11-6 |
Source
|
Record name | 5-Pyridin-3-ylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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